molecular formula C13H18BrNO B3101506 1-[(2-Bromo-5-methoxyphenyl)methyl]piperidine CAS No. 1394291-60-1

1-[(2-Bromo-5-methoxyphenyl)methyl]piperidine

Cat. No.: B3101506
CAS No.: 1394291-60-1
M. Wt: 284.19 g/mol
InChI Key: FLMZDMMODQAARJ-UHFFFAOYSA-N
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Description

1-[(2-Bromo-5-methoxyphenyl)methyl]piperidine (CAS: 1394291-60-1) is a synthetic piperidine derivative characterized by a 2-bromo-5-methoxyphenylmethyl substituent.

Properties

IUPAC Name

1-[(2-bromo-5-methoxyphenyl)methyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO/c1-16-12-5-6-13(14)11(9-12)10-15-7-3-2-4-8-15/h5-6,9H,2-4,7-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLMZDMMODQAARJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)CN2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(2-Bromo-5-methoxyphenyl)methyl]piperidine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromo-5-methoxybenzyl chloride and piperidine.

    Reaction Conditions: The reaction between 2-bromo-5-methoxybenzyl chloride and piperidine is carried out under basic conditions, often using a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-[(2-Bromo-5-methoxyphenyl)methyl]piperidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Common Reagents and Conditions: Typical reagents for these reactions include strong bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they often include substituted piperidine derivatives and modified aromatic rings.

Scientific Research Applications

1-[(2-Bromo-5-methoxyphenyl)methyl]piperidine has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1-[(2-Bromo-5-methoxyphenyl)methyl]piperidine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

    Pathways Involved: The exact pathways involved depend on the specific biological context, but they may include signal transduction pathways, metabolic pathways, and others.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1-[(2-Bromo-5-methoxyphenyl)methyl]piperidine and its analogs:

Compound Name Substituents Molecular Formula Key Features Biological Activity References
This compound 2-Bromo-5-methoxy, methyl linker C₁₃H₁₆BrNO Bromine at ortho position, methoxy at para position; methyl linker to piperidine Not reported
1-(5-Bromo-2-ethoxy-4-methylphenyl)sulfonylpiperidine 5-Bromo-2-ethoxy-4-methyl, sulfonyl linker C₁₄H₁₈BrNO₃S Sulfonyl linker; ethoxy and methyl substituents on aromatic ring Not reported (sulfonyl groups enhance stability)
1-[1-oxo-3(3,4-methylenedioxy-5-methoxyphenyl)propenyl]piperidine 3,4-methylenedioxy-5-methoxy, propenyl linker C₁₆H₁₇NO₅ Natural product from pepper root resin; conjugated propenyl group Potential bioactivity (unverified)
Compound 5b (from ) Benzodioxol-carbonyl linker C₁₃H₁₃NO₃ Benzodioxol substituent; carbonyl linker to piperidine Anti-fatigue activity, AMPA receptor affinity
1-(5-Bromo-2-formylphenyl)piperidine 5-Bromo-2-formylphenyl, methyl linker C₁₂H₁₄BrNO Formyl group at position 2; bromine at position 5 Not reported (formyl enhances reactivity)

Key Findings from Comparative Analysis

Substituent Position and Bioactivity: Bromine at the ortho position (as in the target compound) may enhance steric hindrance compared to para-bromo analogs (e.g., 1-(5-bromo-2-formylphenyl)piperidine) . This could influence receptor binding or metabolic stability.

Propenyl linkers in natural analogs () introduce conjugation, which may affect redox properties or interact with hydrophobic receptor pockets.

Synthetic vs. Natural Analogs :

  • Synthetic compounds (e.g., target compound, ) often prioritize functional group diversity for optimization, while natural derivatives (e.g., pepper root alkaloids) exhibit complex substituents like methylenedioxy groups, which are rare in synthetic libraries .

Receptor Affinity :

  • Compound 5b () demonstrated AMPA receptor affinity (Kᵢ = 0.8 μM), attributed to its benzodioxol-carbonyl substituent. The target compound’s bromo-methoxy motif may similarly engage with aromatic residues in receptor binding pockets, though experimental validation is needed .

Biological Activity

Overview

1-[(2-Bromo-5-methoxyphenyl)methyl]piperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a piperidine ring substituted with a 2-bromo-5-methoxyphenyl group. Its molecular formula is C12H16BrN, and it has a molecular weight of approximately 255.17 g/mol.

Pharmacological Properties

This compound exhibits various pharmacological activities, including:

  • Antidepressant Effects : Studies suggest that compounds with similar structures can interact with serotonin receptors, potentially leading to antidepressant effects.
  • Antimicrobial Activity : Piperidine derivatives have demonstrated antimicrobial properties, which may extend to this compound as well.
  • CNS Activity : The piperidine moiety is often associated with central nervous system (CNS) activity, indicating potential uses in treating neurological disorders.

The biological activity of this compound may involve several mechanisms:

  • Receptor Binding : The substitution pattern on the piperidine ring may facilitate binding to various neurotransmitter receptors, including serotonin and dopamine receptors.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase, which could be a relevant mechanism for this compound as well .

Case Studies

  • Antidepressant Activity : A study investigating the antidepressant-like effects of piperidine derivatives found that certain substitutions enhanced efficacy in animal models. The presence of the bromine and methoxy groups may influence the binding affinity to serotonin receptors .
  • Antimicrobial Testing : In vitro studies have shown that piperidine derivatives possess significant antibacterial activity against various strains of bacteria. The specific activity of this compound remains to be fully elucidated but is expected to follow similar trends observed in related compounds .

Data Table

PropertyValue
Molecular FormulaC12H16BrN
Molecular Weight255.17 g/mol
Antidepressant ActivityYes
Antimicrobial ActivityYes
CNS ActivityYes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(2-Bromo-5-methoxyphenyl)methyl]piperidine
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